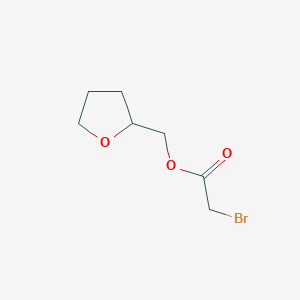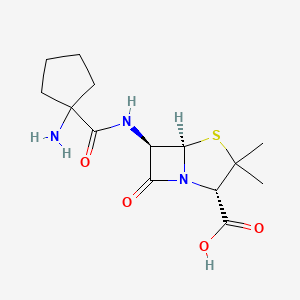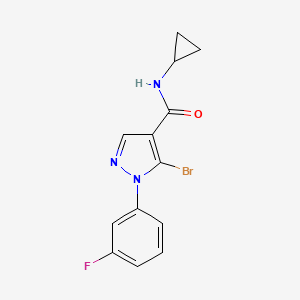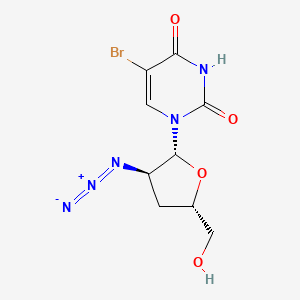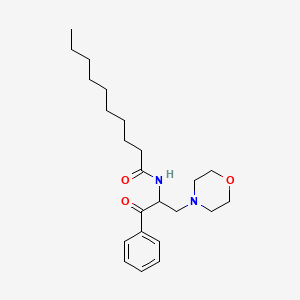
2-Decanoylamino-3-morpholinopropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Decanoylamino-3-morpholinopropiophenone is a synthetic compound known for its inhibitory effects on certain enzymes.
Vorbereitungsmethoden
The synthesis of 2-Decanoylamino-3-morpholinopropiophenone typically involves the reaction of N-decanoylamino acetophenone with morpholine. The reaction is carried out under controlled conditions, often involving recrystallization from hot ethyl acetate to obtain the pure compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-Decanoylamino-3-morpholinopropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the C-1 position, leading to the formation of polar metabolites.
Reduction: Reduction reactions may involve the conversion of the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly involving the morpholine ring.
Common reagents used in these reactions include oxidizing agents like cytochrome P450 and reducing agents such as sodium borohydride. Major products formed from these reactions include various polar metabolites and reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-Decanoylamino-3-morpholinopropiophenone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Decanoylamino-3-morpholinopropiophenone involves its inhibitory effects on glucosylceramide synthase. By inhibiting this enzyme, the compound reduces the synthesis of glucosylceramide, leading to an accumulation of ceramide. This accumulation can trigger apoptosis in certain cancer cells, making it a potential therapeutic agent . The compound also affects the PI3K/AKT signaling pathway, which is involved in cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
2-Decanoylamino-3-morpholinopropiophenone is similar to other compounds like 1-Phenyl-2-decanoylamino-3-morpholino-1-propanol. Other similar compounds include chlorpromazine and diazepam, which also exhibit inhibitory effects on certain enzymes but differ in their chemical structure and specific applications .
Eigenschaften
IUPAC Name |
N-(3-morpholin-4-yl-1-oxo-1-phenylpropan-2-yl)decanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21H,2-7,11,14-19H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFGFDXQSJHRAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50993993 |
Source


|
| Record name | N-[3-(Morpholin-4-yl)-1-oxo-1-phenylpropan-2-yl]decanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50993993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73257-89-3 |
Source


|
| Record name | 2-Decanoylamino-3-morpholinopropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073257893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-(Morpholin-4-yl)-1-oxo-1-phenylpropan-2-yl]decanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50993993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
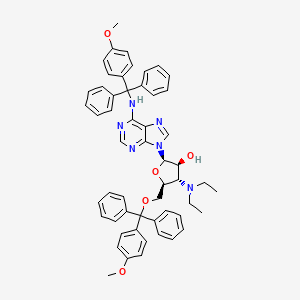
acetic acid](/img/structure/B12802654.png)
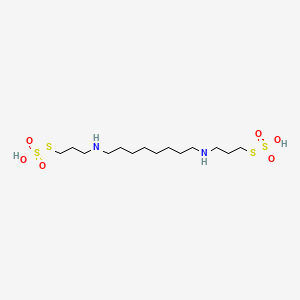
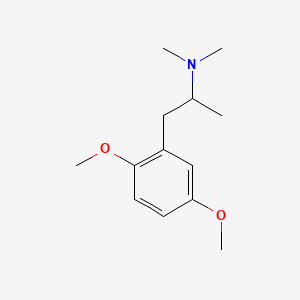
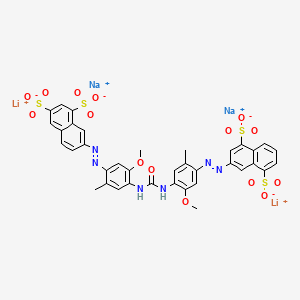
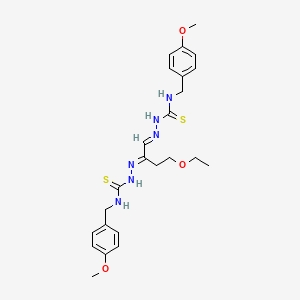

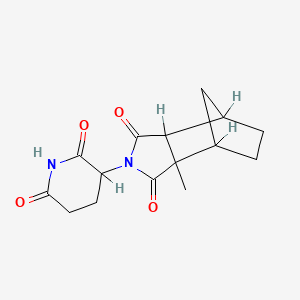
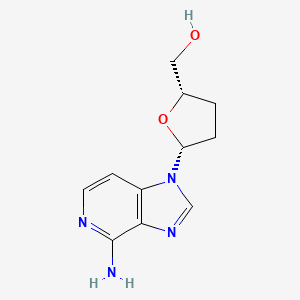
![N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3,12-bis(1-hydroxyethyl)-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B12802697.png)
